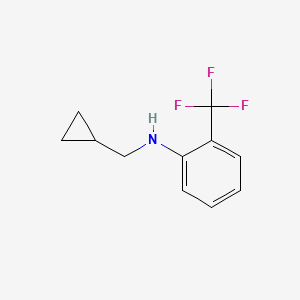![molecular formula C11H24N2O B13290137 (3-Methylbutan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13290137.png)
(3-Methylbutan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbutan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine is a chemical compound with the molecular formula C11H24N2O. It is known for its unique structure, which includes a morpholine ring and a branched alkyl chain. This compound is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine typically involves a multi-step process. One common method includes the reaction of 3-methylbutan-2-amine with 4-methylmorpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as distillation or chromatography are employed to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(3-Methylbutan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylbutan-2-yl)[(4-ethylmorpholin-2-yl)methyl]amine
- (3-Methylbutan-2-yl)[(4-methylpiperidin-2-yl)methyl]amine
- (3-Methylbutan-2-yl)[(4-methylpyrrolidin-2-yl)methyl]amine
Uniqueness
Compared to similar compounds, (3-Methylbutan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine is unique due to its specific structural features, such as the presence of a morpholine ring and a branched alkyl chain. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H24N2O |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-methyl-N-[(4-methylmorpholin-2-yl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H24N2O/c1-9(2)10(3)12-7-11-8-13(4)5-6-14-11/h9-12H,5-8H2,1-4H3 |
InChI Key |
LACNQJCEGIADNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1CN(CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


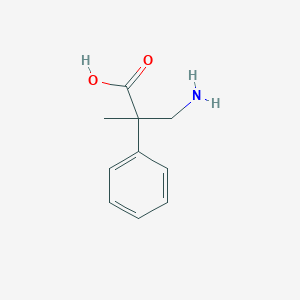
![[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13290076.png)
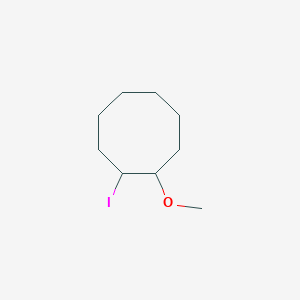
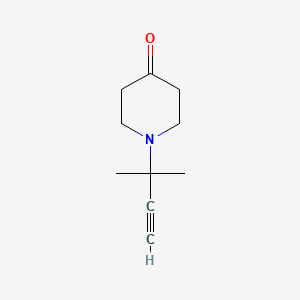
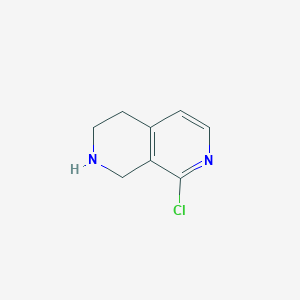
![4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13290098.png)

![2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13290105.png)
![1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13290113.png)
![2-[(But-2-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13290117.png)
![(3-Ethoxypropyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13290125.png)
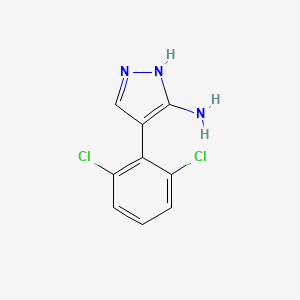
![N-[(2,5-difluorophenyl)methyl]thiolan-3-amine](/img/structure/B13290133.png)
